molecular formula C9H7F3N2 B2388077 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile CAS No. 573764-86-0

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile

Cat. No. B2388077
CAS RN: 573764-86-0
M. Wt: 200.164
InChI Key: FGBKSQXFNVUCEN-UHFFFAOYSA-N
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Description

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is a cyanated and trifluoromethylated derivative of aniline . It is used as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .


Synthesis Analysis

This compound is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . A synthesis method involves adding 18.8kg of the intermediate 4-amino-2-trifluoromethylbenzaldehyde, 200kg of toluene, 1.88kg of acetic acid and 11.45kg of ammonium bisulfate into a 500L reaction kettle, heating and refluxing for 16h, adding 200kg of water and 3kg of sodium hydroxide, stirring for 1h, standing for 1h, separating liquid, discarding a water layer, reserving an oil layer, drawing out 100kg of toluene under reduced pressure, cooling to -5-0 ℃, and filtering to obtain 18.2kg of 4-amino-2-trifluoromethylbenzonitrile .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile is C9H7F3N2 . The average mass is 200.161 Da and the monoisotopic mass is 200.056137 Da .


Chemical Reactions Analysis

As a cyanated and trifluoromethylated derivative of aniline, this compound can serve as a starting material in the synthesis of benzimidazoles .


Physical And Chemical Properties Analysis

The physical state of this compound at 20 degrees Celsius is solid . The melting point ranges from 61.0 to 68.0 °C . The boiling point is 100 °C at 0.1 mmHg .

Scientific Research Applications

Synthesis of Benzimidazoles

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile can serve as a starting material in the synthesis of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds that have been found to inhibit the growth of endothelial cells, making them potential candidates in the treatment of breast cancer .

Trifluoromethylation

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile, which contains a trifluoromethyl group, could potentially be used in the trifluoromethylation of carbon-centered radical intermediates .

Derivatization Reagent

Similar compounds, such as 4-Aminobenzonitrile, have been used as derivatization reagents in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . It’s possible that 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile could be used in a similar manner.

Synthesis of Methacrylic Monomers

4-Aminobenzonitrile has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures . Given the structural similarity, 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile might also be used in the synthesis of similar methacrylic monomers.

Synthesis of Polythiophenes

4-Aminobenzonitrile has been used in the synthesis of polythiophenes containing an azobenzene moiety in the side-chain . 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile, due to its structural similarity, could potentially be used in a similar way.

Safety and Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

The potential use of this compound in the synthesis of benzimidazoles for the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells suggests promising future directions in medical research and drug development.

properties

IUPAC Name

4-amino-3-methyl-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-5-7(14)3-2-6(4-13)8(5)9(10,11)12/h2-3H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBKSQXFNVUCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile

CAS RN

573764-86-0
Record name 4-amino-3-methyl-2-(trifluoromethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the mixed product from 18C (7.53 g, 26.5 mmol) in 120 mL of concentrated HCl/EtOH (1:1) was refluxed for 14 h. After cooling to rt, the solution was concentrated under reduced pressure. The resulting residue was dissolved in EtOAc, washed with saturated aqueous NaHCO3 (2×) and brine (1×), dried (MgSO4), filtered and concentrated. The residue was chromatographed (silica gel), eluting with chloroform/MeOH (98:2) to furnish the title compound (4.62 g, 87%). MS (ES) m/z 201 [M+1]+.
Name
18C
Quantity
7.53 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

The crude N-[4-cyano-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide from Example 191B was dissolved in EtOH (5 mL) and conc. HCl (5 mL). The resulting mixture was heated to 70° C. for 20 min. The cooled reaction's pH was adjusted to ca. 8 with 6 N NaOH. EtOAc (20 mL) was added and the isolated organic portion was dried (Na2SO4), filtered, and concentrated to afford the title compound: MS (ES) m/z 201 (M+1).
Name
N-[4-cyano-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

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